5-Bromo-2-cyano-4-iodobenzoic acid
Overview
Description
5-Bromo-2-cyano-4-iodobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyano-4-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-4-iodobenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of solvents like methanol and specific catalysts to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Reaction conditions are carefully controlled to ensure the purity and quality of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyano-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium bromide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-cyano-4-iodobenzoic acid is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of halogenated benzoic acids on biological systems. It can serve as a probe to investigate enzyme activities and metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design and synthesis of new drugs targeting specific diseases .
Industry: The compound finds applications in the industrial sector, particularly in the production of dyes and pigments. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyano-4-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and iodine) and the cyano group contribute to its reactivity and binding affinity. These substituents can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, thereby modulating their activities and pathways .
Comparison with Similar Compounds
- 5-Bromo-2-iodobenzoic acid
- 2-Iodobenzoic acid
- 3-Bromo-5-iodobenzoic acid
Comparison: The combination of bromine, iodine, and cyano substituents makes it distinct in terms of reactivity and functionalization possibilities .
Properties
IUPAC Name |
5-bromo-2-cyano-4-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-6-2-5(8(12)13)4(3-11)1-7(6)10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAYKKAFIJLGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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